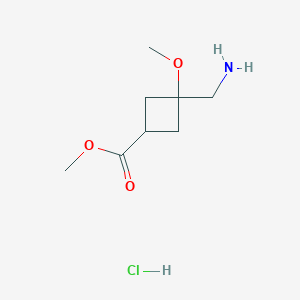

methyl (1s,3s)-3-(aminomethyl)-3-methoxycyclobutane-1-carboxylate hydrochloride, Mixture of diastereomers

Description

Methyl (1s,3s)-3-(aminomethyl)-3-methoxycyclobutane-1-carboxylate hydrochloride is a cyclobutane-derived compound featuring a unique stereochemical arrangement and functional group diversity. Its structure includes a strained cyclobutane ring with a methoxy (-OCH₃) group, an aminomethyl (-CH₂NH₂) substituent, and a methyl ester (-COOCH₃) at the 1-, 3-, and 3-positions, respectively. The (1s,3s) configuration and diastereomeric mixture introduce complexity in synthesis, purification, and application. As a hydrochloride salt, it exhibits enhanced solubility in polar solvents, making it relevant for pharmaceutical and chemical research .

Properties

IUPAC Name |

methyl 3-(aminomethyl)-3-methoxycyclobutane-1-carboxylate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO3.ClH/c1-11-7(10)6-3-8(4-6,5-9)12-2;/h6H,3-5,9H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUXLBRSCMIXCBY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CC(C1)(CN)OC.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (1s,3s)-3-(aminomethyl)-3-methoxycyclobutane-1-carboxylate hydrochloride, Mixture of diastereomers typically involves the esterification of the corresponding carboxylic acid with methanol in the presence of an acid catalyst. One common method involves the use of trimethylchlorosilane (TMSCl) with methanol at room temperature, which provides a convenient and efficient route to the methyl ester .

Industrial Production Methods

Industrial production of this compound may involve similar esterification processes, scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

methyl (1s,3s)-3-(aminomethyl)-3-methoxycyclobutane-1-carboxylate hydrochloride, Mixture of diastereomers can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

methyl (1s,3s)-3-(aminomethyl)-3-methoxycyclobutane-1-carboxylate hydrochloride, Mixture of diastereomers has several scientific research applications:

Chemistry: It serves as an intermediate in the synthesis of various organic compounds.

Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl (1s,3s)-3-(aminomethyl)-3-methoxycyclobutane-1-carboxylate hydrochloride, Mixture of diastereomers involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their activity and function. The methoxy group may also play a role in modulating the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The table below compares key structural features and properties of the target compound with analogous cyclobutane derivatives:

Key Observations:

- Functional Groups: The target compound’s methoxy and aminomethyl groups distinguish it from analogs like the methylamino-substituted cyclobutane in .

- Stereochemistry: Unlike the single S-configuration in ’s butanoate derivative, the target’s diastereomeric mixture complicates purification but may offer broader structure-activity exploration .

- Molecular Weight: The target’s higher molecular weight (209.67 g/mol) compared to ’s compound (179.65 g/mol) reflects its additional methoxy group .

Physicochemical Properties

- Solubility: The target’s hydrochloride salt form enhances water solubility relative to neutral analogs (e.g., ’s carboxylic acid derivative, which may require basic conditions for dissolution) .

- Stability: The ester group in the target compound may render it susceptible to hydrolysis under acidic/basic conditions, unlike the carboxamide in ’s derivative (2172214-96-7), which is more hydrolytically stable .

- NMR Profiles: Target (Inferred): Expected signals include a singlet for the methoxy group (~3.3 ppm), a multiplet for cyclobutane protons (~2.5–3.0 ppm), and broad peaks for the aminomethyl protons. Methyl 1-(Methylamino)cyclobutanecarboxylate HCl (): Shows aromatic proton signals (7.48 ppm) from co-crystallized toluenesulfonate, absent in the target compound .

Biological Activity

Methyl (1S,3S)-3-(aminomethyl)-3-methoxycyclobutane-1-carboxylate hydrochloride, a compound characterized by its unique cyclobutane structure, has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its synthesis, biological activity, and potential therapeutic applications.

Chemical Structure and Properties

The compound is a mixture of diastereomers, which adds complexity to its biological profile. Its molecular formula is , and it features a methoxy group and an aminomethyl substituent on a cyclobutane ring. The presence of a carboxylate group is significant for its interaction with biological targets.

Synthesis

Recent advancements in synthetic methodologies have enabled the efficient preparation of cyclobutane derivatives. The synthesis often involves diastereoselective approaches that enhance the yield of specific stereoisomers, which can be crucial for optimizing biological activity .

Antimicrobial Properties

Studies have indicated that cyclobutane derivatives exhibit varying degrees of antimicrobial activity. For instance, compounds with similar structural motifs have shown effectiveness against Mycobacterium tuberculosis (Mtb) and other pathogenic strains. The minimum inhibitory concentrations (MICs) vary significantly based on the structural modifications and stereochemistry of the compounds .

Enzyme Inhibition

Cyclobutane derivatives have been explored as potential inhibitors of enzymes involved in critical metabolic pathways. For example, some studies have highlighted their role as inhibitors of aldo-keto reductase (AKR) enzymes, which are implicated in hormone-dependent cancers . The ability to selectively inhibit these enzymes presents a promising avenue for therapeutic development.

Case Studies

- Study on Antimicrobial Activity : A recent study evaluated the antimicrobial efficacy of various cyclobutane derivatives, including methyl (1S,3S)-3-(aminomethyl)-3-methoxycyclobutane-1-carboxylate hydrochloride. The results showed that certain diastereomers exhibited potent activity against Mtb, with MIC values demonstrating significant variability based on stereochemistry .

- Enzyme Inhibition Profile : Another investigation focused on the inhibition of AKR enzymes by cyclobutane derivatives. The study found that specific configurations of the compound led to enhanced binding affinities, suggesting that structural optimization could lead to more effective inhibitors for cancer therapy .

Data Summary

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.